molecular formula C18H17ClN2O2 B5722863 (E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE

(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE

Cat. No.: B5722863
M. Wt: 328.8 g/mol
InChI Key: FOXQOZCFDVXBRX-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common route includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-acetylaminobenzoyl chloride with 2-chlorophenylpropenoic acid under basic conditions.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in the inflammatory response.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which (E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate pathways involved in inflammation, cell proliferation, or other biological processes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: A similar compound with slight structural variations.

    N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-BROMOPHENYL)-2-PROPENAMIDE: Another analog with a bromine atom instead of chlorine.

Uniqueness

(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-13(22)21(2)16-10-8-15(9-11-16)20-18(23)12-7-14-5-3-4-6-17(14)19/h3-12H,1-2H3,(H,20,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXQOZCFDVXBRX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.